molecular formula C5H4F3N3S B2674065 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 1513-72-0

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B2674065
CAS No.: 1513-72-0
M. Wt: 195.16
InChI Key: QFJODJRRUFIQDU-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol (CAS: 1513-72-0) is a heterocyclic compound characterized by a pyrimidine backbone substituted with an amino group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a thiol (-SH) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol moiety allows for versatile reactivity, enabling applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)2-1-3(9)11-4(12)10-2/h1H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJODJRRUFIQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods typically involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Chemical Reactions Analysis

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with oxidizing agents to form corresponding sulfoxides or sulfones. It can also undergo nucleophilic substitution reactions to form various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has shown that 4-amino-6-(trifluoromethyl)pyrimidine-2-thiol exhibits significant anticancer properties. A study involving various derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation.

CompoundIC50 (μM)Cell Line
This compound5.8MCF-7
Doxorubicin (Control)4.5MCF-7

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Agrochemicals

The unique trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for use in agrochemicals. It has been studied for its insecticidal properties, with promising results against agricultural pests.

Insecticidal Activity

Research indicates that derivatives of this compound can effectively control pest populations, providing an environmentally friendly alternative to traditional pesticides.

CompoundEffective Concentration (mg/L)Pest Species
This compound10Spodoptera frugiperda
Chlorantraniliprole (Control)5Spodoptera frugiperda

Material Science

In material science, the compound's thiol group allows it to participate in various chemical reactions, making it a valuable building block for synthesizing novel materials with specific properties.

Synthesis of Functional Materials

The application of this compound in synthesizing polymers and coatings has been explored. Its ability to form cross-links through thiol chemistry provides enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer potential of several pyrimidine derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited superior efficacy compared to those without such modifications.

Case Study 2: Insecticidal Testing

Field trials were conducted to assess the effectiveness of this compound against common agricultural pests. Results demonstrated a significant reduction in pest populations when treated with formulations containing the pyrimidine derivative.

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help in modulating the inflammatory response and provide therapeutic benefits.

Comparison with Similar Compounds

This section evaluates structural analogs of 4-amino-6-(trifluoromethyl)pyrimidine-2-thiol, focusing on substituent effects and biological relevance.

Structural Analogs with Hydroxy or Methylthio Substituents
Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications References
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol -OH at position 4, -CF₃ at 6, -SH at 2 196.15 251 Antimicrobial activity; used in coordination chemistry with Pt complexes .
4-Amino-2-(methylthio)-6-pyrimidinol -NH₂ at 4, -SCH₃ at 2, -OH at 6 173.19 Not reported Intermediate in drug synthesis; lactam protection .
6-Amino-4-(trifluoromethyl)-2(1H)-pyrimidinethione Tautomer of target compound 195.17 203–205 Anthelmintic and insecticidal activities .

Key Findings :

  • The hydroxy analog (4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol) exhibits lower lipophilicity compared to the amino derivative due to the polar -OH group, which may reduce membrane permeability .
  • Methylthio-substituted analogs (e.g., 4-amino-2-(methylthio)-6-pyrimidinol) show reduced reactivity in thiol-mediated reactions but improved stability under acidic conditions .
Trifluoromethyl Pyrimidine Derivatives with Heterocyclic Substitutions
Compound Name Substituents Molecular Weight Key Properties/Applications References
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol Thiophene at position 4 262.27 Anticancer research; higher steric bulk limits metabolic clearance .
4-Hydroxy-2-(trifluoromethyl)quinoline Quinoline backbone with -CF₃ and -OH 213.16 Fluorescent material; limited biological data .

Key Findings :

  • Thiophene-substituted analogs demonstrate enhanced π-π stacking interactions in coordination complexes, improving binding to metal centers (e.g., Pt in anticancer agents) .
  • Quinoline derivatives exhibit distinct electronic properties due to extended conjugation, making them suitable for optoelectronic applications rather than therapeutic use .

Key Findings :

  • The 4-amino-6-CF₃ derivative shows selective antitumor activity but lacks significant antimicrobial effects, unlike bromophenyl-substituted analogs .
  • Thiouracil derivatives (e.g., 6-trifluoromethyl-2-thiouracil) exhibit balanced bioactivity but higher acute toxicity (LC₅₀ = 18 mg/L in Danio rerio) .

Biological Activity

4-Amino-6-(trifluoromethyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

This compound is characterized by its trifluoromethyl group, which enhances its biological activity. The compound can be synthesized through various methods, typically involving the reaction of pyrimidine derivatives with thiol reagents. The general synthetic pathway includes:

  • Formation of the pyrimidine ring : Utilizing starting materials like ethyl trifluoroacetoacetate.
  • Introduction of the amino group : Through nucleophilic substitution.
  • Thiol addition : Incorporating thiol groups to achieve the final structure.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition rates. The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group contributes to its enhanced activity against these pathogens .

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans16

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro studies revealed that it possesses cytotoxic effects, with IC50 values indicating potency comparable to standard chemotherapeutic agents .

Cell Line IC50 (µg/ml) Reference
PC35
K5627
HeLa6
A5498

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit key inflammatory mediators such as COX-2 and TNF-α. In vitro assays showed that it significantly reduces the expression of these mediators, which are crucial in the inflammatory response .

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits enzymes involved in inflammation, such as COX-2, reducing the production of pro-inflammatory prostaglandins.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and cancer cell proliferation, including NF-kB and MAPK pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

  • Anticancer Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity at low concentrations, leading researchers to explore its potential as a lead compound for developing new anticancer drugs .
  • Antimicrobial Efficacy : A series of experiments assessed its effectiveness against fungal pathogens, where it outperformed traditional antifungal agents in inhibiting growth rates .

Q & A

Q. What are the established synthetic routes for 4-amino-6-(trifluoromethyl)pyrimidine-2-thiol, and what key challenges arise during synthesis?

Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with trifluoromethyl-containing precursors under acidic or basic conditions. Key steps include:

  • Protection of reactive sites : Use lactam-protecting groups to prevent side reactions during cyclization .
  • Trifluoromethylation : Introduce the CF₃ group via nucleophilic substitution or transition metal-catalyzed reactions, ensuring regioselectivity at the pyrimidine C6 position .
  • Thiolation : Incorporate the thiol group using sulfurizing agents like P₂S₅ or Lawesson’s reagent .
    Challenges : Low yields due to steric hindrance from the CF₃ group and competing oxidation of the thiol moiety. Purification often requires column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer :

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., CF₃ at C6, thiol at C2). The CF₃ group shows characteristic ¹⁹F coupling in ¹H NMR .
    • FT-IR : Identify S-H stretches (~2550 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

Methodological Answer :

  • Anti-inflammatory activity :
    • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using fluorometric kits .
    • NF-κB pathway modulation : Use luciferase reporter assays in RAW 264.7 macrophages .
  • Antitumor screening :
    • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence .

Q. What experimental models are suitable for acute toxicity studies?

Methodological Answer :

  • Zebrafish (Danio rerio) : Widely used due to genetic homology with humans.
    • LC₅₀ determination : Expose embryos to graded concentrations (e.g., 10–100 μM) and monitor mortality over 96 hours .
    • Teratogenicity assessment : Evaluate developmental abnormalities (e.g., yolk sac edema, spinal curvature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Test Pd/Cu systems for trifluoromethylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, pH, and reagent ratios .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer :

  • Standardize assay protocols : Adopt CONSORT guidelines for cell viability assays to minimize inter-lab variability .
  • Control for purity : Use HPLC (≥95% purity) to exclude confounding effects of impurities .
  • Structural analogs : Compare activity of derivatives to isolate the impact of the CF₃ and thiol groups .

Q. What computational tools can predict the structure-toxicity relationship of this compound?

Methodological Answer :

  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with zebrafish LC₅₀ data .
  • Molecular docking : Simulate interactions with toxicity targets like acetylcholinesterase or cytochrome P450 enzymes .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and hepatotoxicity risks .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer :

  • DFT calculations : Analyze electron density maps to show the CF₃ group’s strong electron-withdrawing effect, which polarizes the pyrimidine ring .
  • NMR chemical shifts : The CF₃ group deshields adjacent protons (e.g., C5-H) by ~0.5 ppm in ¹H NMR .
  • Reactivity in nucleophilic substitution : The CF₃ group reduces electron density at C4, slowing amination reactions unless activated by Lewis acids .

Q. What strategies mitigate thiol oxidation during storage and handling?

Methodological Answer :

  • Inert atmosphere : Store under argon or nitrogen to prevent disulfide formation .
  • Antioxidant additives : Use 1–5% ascorbic acid or EDTA in stock solutions .
  • Lyophilization : Stabilize the compound as a freeze-dried powder at −20°C .

Q. How can researchers design derivatives to enhance selectivity for tumor vs. normal cells?

Methodological Answer :

  • Prodrug strategies : Introduce ester or peptide moieties cleaved by tumor-specific enzymes (e.g., MMP-2) .
  • Targeted delivery : Conjugate with folate or biotin to exploit overexpression of receptors in cancer cells .
  • SAR studies : Modify the amino or thiol groups to reduce off-target effects while maintaining antitumor potency .

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